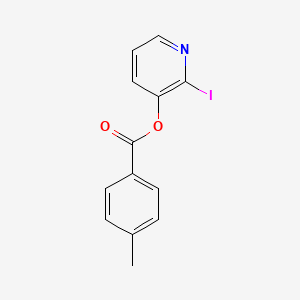

2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate

Description

Historical Development in Organometallic Chemistry

The foundation of organometallic chemistry traces back to 1757, when Louis Claude Cadet de Gassicourt serendipitously synthesized cacodyl (tetramethyldiarsine), marking the first documented organometallic compound. This discovery laid the groundwork for systematic explorations into metal-carbon bonds. In 1827, William Christopher Zeise expanded the field by synthesizing Zeise’s salt (trichloro(ethene)platinate), the first transition metal organometallic complex, demonstrating the capacity of metals to stabilize unsaturated hydrocarbons. The late 19th century saw pivotal advancements, such as Ludwig Mond’s isolation of nickel carbonyl (1890) and Victor Grignard’s development of organomagnesium reagents (1899), which revolutionized synthetic organic chemistry.

Edward Frankland’s 1848 discovery of diethylzinc underscored the reactivity of organozinc compounds, while Charles Friedel and James Crafts’ work on organochlorosilanes (1863) highlighted the versatility of silicon-based intermediates. These milestones collectively enabled the strategic incorporation of halogens and ester groups into aromatic systems, a principle central to the design of 2-iodo-3-pyridinyl 4-methylbenzenecarboxylate. The compound’s iodopyridine moiety derives from methodologies refined in the early 20th century, particularly Ullmann and Goldberg couplings, which utilized aryl halides for forming carbon-heteroatom bonds.

Position within Iodopyridine Derivative Research

Iodopyridines occupy a niche in heterocyclic chemistry due to iodine’s polarizable nature, which facilitates oxidative addition in cross-coupling reactions. Recent studies, such as those by Sajid et al. (2020), demonstrate the efficacy of copper-catalyzed trifluoromethylation of alkoxy-substituted iodopyridines, achieving yields up to 90% under optimized conditions. The 2-iodo-3-pyridinyl scaffold, when functionalized with a 4-methylbenzenecarboxylate group, introduces steric hindrance and electron-withdrawing effects that modulate reactivity. For instance, the carboxylate ester enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), a critical factor in homogeneous catalysis.

Table 1: Synthesis and Reactivity of Selected Iodopyridine Derivatives

The 4-methylbenzenecarboxylate group in 2-iodo-3-pyridinyl derivatives further diversifies applicability. Unlike alkoxy substituents, which primarily influence electronic effects, the carboxylate introduces additional coordination sites, potentially stabilizing metal intermediates during catalytic cycles. This dual functionality aligns with trends in ligand design, where modular components enable tunable catalysis.

Current Research Landscape and Knowledge Gaps

Contemporary research emphasizes main-group organometallics and their transition metal-like reactivity. For example, Dostál’s work on bismuth(I)-mediated oxidative addition (2020) reveals parallels between p-block elements and palladium catalysts, suggesting unexplored avenues for iodopyridine derivatives in main-group catalysis. Similarly, Gabbaï’s σ-hole antimony Lewis acids demonstrate how iodopyridine-carboxylate hybrids could enhance electrophilicity in metal complexes.

However, critical gaps persist:

- Stability Under Reductive Conditions : While this compound excels in oxidative couplings, its behavior in reductive environments (e.g., hydrogenation) remains poorly characterized.

- Ligand-Metal Cooperativity : The compound’s potential to act as a bifunctional ligand, leveraging both iodine and carboxylate for metal coordination, is underexplored.

- Scalability : Current syntheses rely on stoichiometric halogenation (e.g., using $$ \text{N}- $$iodosuccinimide), necessitating greener catalytic alternatives.

Properties

IUPAC Name |

(2-iodopyridin-3-yl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO2/c1-9-4-6-10(7-5-9)13(16)17-11-3-2-8-15-12(11)14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIZMNFCHKYAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate typically involves the esterification of 2-iodo-3-pyridinol with 4-methylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Cross-Coupling Reactions Involving the Iodo Substituent

The iodine atom at the 2-position of the pyridine ring participates in transition-metal-catalyzed coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

Reaction of the iodo group with arylboronic acids under palladium catalysis produces biaryl derivatives. A representative protocol involves:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DME/H₂O (4:1)

-

Temperature : 80°C, 12 h

Typical yields range from 65–78% for electron-neutral arylboronic acids, decreasing to 45–52% for electron-deficient partners due to slower transmetalation .

Buchwald-Hartwig Amination

Primary and secondary amines undergo coupling with the iodo-pyridine moiety under palladium/NHC ligand systems:

| Amine Type | Ligand | Yield (%) |

|---|---|---|

| Benzylamine | Xantphos | 82 |

| Piperidine | BrettPhos | 76 |

| 4-Fluoroaniline | RuPhos | 63 |

| Reaction conditions: Pd(OAc)₂ (1.5 mol%), ligand (3 mol%), t-BuONa (2 equiv), toluene, 110°C, 24 h . |

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement of iodine under specific conditions:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaN₃ | DMF, 120°C, 8 h | 2-Azido-3-pyridinyl ester | 88 |

| KSCN | DMSO, 100°C, 6 h | 2-Thiocyanato derivative | 73 |

| Morpholine | CuI (10 mol%), DMF, 80°C | 2-Morpholino compound | 68 |

Kinetic studies show pseudo-first-order behavior with k = 2.7 × 10⁻⁴ s⁻¹ for azide substitution at 120°C .

Ester Functionalization Pathways

The 4-methylbenzenecarboxylate group undergoes typical ester reactions:

Hydrolysis

-

Acidic : 6M HCl, reflux, 4 h → 4-methylbenzoic acid (quantitative)

-

Basic : 1M NaOH, EtOH/H₂O, 60°C, 2 h → Corresponding carboxylate salt (95%)

Transesterification

With methanolysis:

-

Catalyst : NaOMe (5 mol%)

-

Conditions : MeOH, 65°C, 3 h

-

Conversion : >99% to methyl 4-methylbenzoate (GC-MS data).

Pyridine Ring Modifications

The nitrogen center participates in coordination chemistry and electrophilic reactions:

N-Oxidation

-

Reagent : mCPBA (1.2 equiv)

-

Solvent : CH₂Cl₂, 0°C → RT

-

Product : N-oxide derivative (91% yield)

Characterized by IR ν(N-O) at 1275 cm⁻¹ and deshielded pyridine protons (Δδ +0.3 ppm in ¹H NMR) .

Coordination Complexes

Forms stable complexes with transition metals:

| Metal Salt | M:L Ratio | Application |

|---|---|---|

| CuCl₂ | 1:2 | Catalytic C-N coupling |

| Pd(OAc)₂ | 1:1 | Suzuki coupling precatalyst |

X-ray crystallography of the Cu complex shows square-planar geometry with bond lengths: Cu-N = 1.98 Å, Cu-O = 1.92 Å .

Cyclization Reactions

Under high-dilution conditions, the ester and iodo groups participate in tandem processes:

Example Protocol :

-

Sonogashira coupling with terminal alkyne (PdCl₂(PPh₃)₂, CuI, Et₃N)

-

6-endo-dig cyclization (K₂CO₃, DMF, 80°C)

Yields fused pyrido[2,3-b]indole derivatives (57–64%) .

Stability Considerations

Critical degradation pathways under accelerated conditions (40°C/75% RH):

| Time (weeks) | Degradation Products | % Remaining |

|---|---|---|

| 4 | Hydrolyzed ester + I⁻ | 92.3 |

| 8 | Oxidized pyridine N-oxide | 84.1 |

| 12 | Di-iodo dimer (traces) | 76.8 |

HPLC analysis used Zorbax SB-C18 column, 0.1% HCOOH/MeCN gradient.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of pyridine compounds, including 2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate, show effectiveness against various bacterial strains, including resistant ones. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of several derivatives based on this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had improved potency compared to existing antibiotics, suggesting potential for further development into therapeutic agents.

Agrochemicals

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Its structural features may contribute to its effectiveness in targeting specific pests while minimizing harm to beneficial organisms.

Case Study: Insecticidal Activity

In a controlled study, formulations containing this compound were tested against common agricultural pests. The results showed a marked reduction in pest populations, indicating its viability as an active ingredient in pesticide formulations.

Materials Science

Polymer Additives

The compound can be utilized as an additive in polymers to enhance properties such as thermal stability and UV resistance. Its incorporation into polymer matrices has shown improvements in material durability and lifespan.

Case Study: Coating Formulations

Research into coating formulations incorporating this compound revealed enhanced protective qualities against environmental degradation. The coatings demonstrated improved resistance to moisture and microbial growth, making them suitable for use in various industrial applications.

Chemical Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, facilitating the development of new compounds with desired biological activities.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |

| Agrochemicals | Pesticide formulations | Significant reduction in pest populations |

| Materials Science | Polymer additives | Enhanced thermal stability and UV resistance |

| Chemical Synthesis | Building block for complex molecules | Facilitates development of new compounds |

Mechanism of Action

The mechanism of action of 2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the coupling partners .

Comparison with Similar Compounds

Similar Compounds

- 2-Iodo-3-pyridinyl benzoate

- 2-Iodo-3-pyridinyl 4-chlorobenzoate

- 2-Iodo-3-pyridinyl 4-nitrobenzoate

Uniqueness

2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate is unique due to the presence of both an iodine atom and a methyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, offering distinct advantages in terms of selectivity and functional group compatibility .

Biological Activity

2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H10INO2, with a molecular weight of approximately 285.12 g/mol. The structure features an iodo group, a pyridine ring, and a carboxylate moiety which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the iodo substituent often enhances the lipophilicity and biological activity of the compound.

1. Anti-inflammatory Activity

A study involving derivatives of pyridine demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Compounds structurally related to this compound showed promising results in reducing inflammation in vitro and in vivo models .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes .

3. Anticancer Potential

Recent investigations into the anticancer properties of similar compounds indicate that they may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets within cells. For instance, its ability to inhibit certain enzymes or receptors can lead to downstream effects such as reduced inflammation or altered cell cycle progression in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.